molecular formula C13H10FN5S2 B2742122 4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol CAS No. 887205-28-9

4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol

Cat. No.: B2742122
CAS No.: 887205-28-9
M. Wt: 319.38
InChI Key: NMDATEPDJDKNIH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a fluorophenyl group, and a pyrimidinylthio group

Scientific Research Applications

4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-2-pyrimidinethiol: Shares the fluorophenyl and pyrimidinyl groups but lacks the triazole ring.

    2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Contains a fluorophenyl group but has a different core structure.

Uniqueness

4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with fluorophenyl and pyrimidinylthio groups.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(pyrimidin-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5S2/c14-9-2-4-10(5-3-9)19-11(17-18-13(19)20)8-21-12-15-6-1-7-16-12/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDATEPDJDKNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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